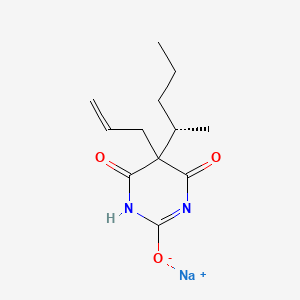
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-, also known as secobarbital sodium, is a member of the barbiturate class of compounds. Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to general anesthesia. Secobarbital sodium is primarily used as a sedative and hypnotic agent, and it has been employed in anesthesia and the treatment of insomnia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of secobarbital sodium involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes the following steps:
Formation of Barbituric Acid Derivative: Barbituric acid is reacted with allyl bromide and 1-methylbutyl bromide in the presence of a base such as sodium hydroxide to form the corresponding 5-allyl-5-(1-methylbutyl)barbituric acid.
Conversion to Sodium Salt: The barbituric acid derivative is then converted to its sodium salt by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of secobarbital sodium typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Secobarbital sodium undergoes several types of chemical reactions, including:
Oxidation: Secobarbital sodium can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert secobarbital sodium to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methylbutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of secobarbital sodium, as well as substituted barbiturates .
Aplicaciones Científicas De Investigación
Secobarbital sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Used as a sedative and hypnotic agent in anesthesia and the treatment of insomnia.
Industry: Utilized in the production of other pharmaceutical compounds
Mecanismo De Acción
Secobarbital sodium exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. It binds to a specific site on the GABA-A receptor/chloride channel complex, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect .
Comparación Con Compuestos Similares
Secobarbital sodium is compared with other barbiturates such as phenobarbital, pentobarbital, and amobarbital:
Phenobarbital: Longer-acting, primarily used as an anticonvulsant.
Pentobarbital: Shorter-acting, used in anesthesia and euthanasia.
Amobarbital: Intermediate-acting, used as a sedative and hypnotic
Secobarbital sodium is unique in its relatively short duration of action and rapid onset, making it suitable for use in anesthesia and short-term sedation .
Similar Compounds
- Phenobarbital
- Pentobarbital
- Amobarbital
- Thiopental
These compounds share a similar core structure but differ in their pharmacokinetic properties and clinical uses .
Propiedades
Número CAS |
51165-37-8 |
|---|---|
Fórmula molecular |
C12H17N2NaO3 |
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
sodium;4,6-dioxo-5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m0./s1 |
Clave InChI |
AXXJTNXVUHVOJW-QRPNPIFTSA-M |
SMILES isomérico |
CCC[C@H](C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


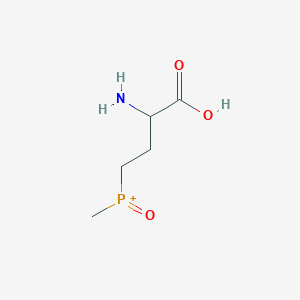
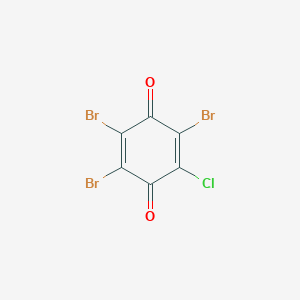

![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
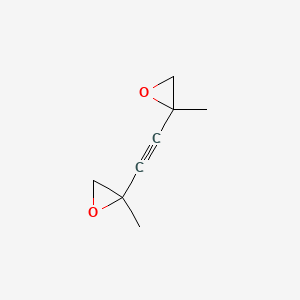
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
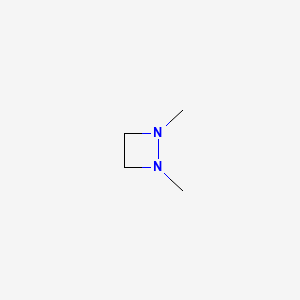
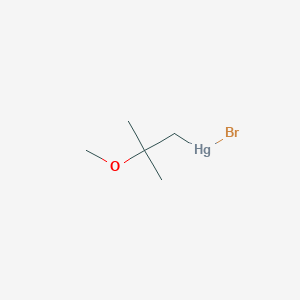
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

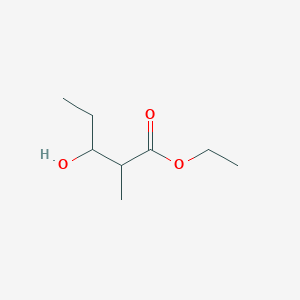
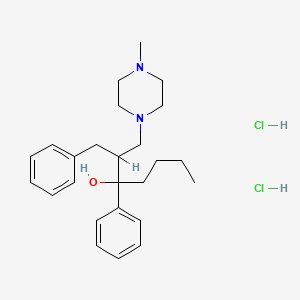
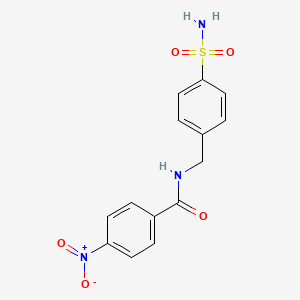
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
